molecular formula C10H8O2S B1179643 Arnt protein CAS No. 138391-32-9

Arnt protein

Cat. No.: B1179643
CAS No.: 138391-32-9
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Description

The Aryl Hydrocarbon Receptor Nuclear Translocator (Arnt) is a member of the basic helix-loop-helix Per-Arnt-Sim (bHLH-PAS) family of transcription factors. Structurally, Arnt contains a bHLH domain for DNA binding, two PAS domains (PAS-A and PAS-B) for dimerization and cofactor interactions, and a transactivation domain . Arnt serves as a universal binding partner for multiple proteins, including the Aryl Hydrocarbon Receptor (AhR) in xenobiotic metabolism and Hypoxia-Inducible Factor 1α (HIF-1α) in hypoxia response . Unlike HIF-1α, Arnt lacks an oxygen-dependent degradation (ODD) domain, making it constitutively expressed under normoxic conditions in most tissues . However, recent studies challenge this paradigm, demonstrating hypoxia-inducible Arnt expression in certain cancer cells, suggesting context-dependent regulation .

Properties

CAS No.

138391-32-9

Molecular Formula

C10H8O2S

Synonyms

Arnt protein

Origin of Product

United States

Comparison with Similar Compounds

Arnt vs. Arnt2

Structural Similarities :

  • Arnt2 shares 81% amino acid similarity with Arnt in the bHLH and PAS domains .
  • Both form heterodimers with HIF-α subunits to regulate hypoxia-responsive genes.

Functional Differences :

  • Expression Patterns : Arnt is ubiquitously expressed, while Arnt2 is restricted to the brain and kidney in adults .
  • Biological Roles : Arnt2 is critical for neuronal hypoxia adaptation, whereas Arnt is essential for systemic hypoxia responses and AhR signaling .

Table 1: Key Differences Between Arnt and Arnt2

Feature Arnt Arnt2
Tissue Expression Ubiquitous Brain, Kidney
Hypoxia Response Constitutive (mostly) Neuron-specific
PAS Domain Function Stabilizes AhR/HIF complexes Similar dimerization
Knockout Phenotype Embryonic lethal Viable but neurological defects

Arnt vs. BMAL1

Structural Homology :

  • BMAL1 (Arnt3) shares splice patterns and PAS domain organization with Arnt .
  • Both interact with CLOCK to regulate circadian rhythms.

Functional Divergence :

  • Pathway Specificity: BMAL1-CLOCK drives circadian gene expression, while Arnt partners with AhR or HIF-1α for xenobiotic/hypoxia responses .
  • Cross-Talk : Environmental AhR ligands (e.g., dioxins) can displace Arnt from BMAL1, disrupting circadian rhythms .

Table 2: DNA Binding Affinities of Arnt Complexes

Complex Target DNA KD (nM) Stability Notes
DR/Arnt heterodimer XRE 0.4 PAS-A stabilizes complex
HIF-1α/Arnt heterodimer HRE ~50 PAS-A enhances affinity
Arnt homodimer E-box 45 PAS domains have minimal effect

Arnt vs. HIF-1α

Regulatory Mechanisms :

  • ODD Domain: HIF-1α is degraded under normoxia via its ODD domain; Arnt lacks this domain and is stable .
  • Hypoxia Induction : HIF-1α is classically hypoxia-inducible, but Arnt can also be upregulated in certain cancers (e.g., Hep3B) via HIF-1α-driven feed-forward loops .

Functional Synergy :

  • Arnt and HIF-1α heterodimerize to activate genes like VEGF and EPO. However, Arnt overexpression in tumors correlates with radioresistance, unlike HIF-1α .

Arnt vs. AhR

Interaction Dynamics :

  • Stability : AhR is rapidly depleted after ligand activation (e.g., TCDD), while Arnt levels remain stable .
  • DNA Binding: AhR/Arnt binds xenobiotic response elements (XREs) with higher affinity (KD ~0.4 nM) compared to Arnt homodimers (KD ~45 nM) .

Pathway Cross-Regulation :

  • Arnt competes with Myc for binding Miz-1, integrating hypoxia and proliferative signaling in cancer .

Other Isoforms: ARNT3 (BMAL1) and ARNT4 (BMAL2)

  • BMAL1/2 : These isoforms regulate circadian rhythms and share PAS domain architecture with Arnt but diverge in partner specificity (e.g., CLOCK vs. HIF-1α) .
  • Developmental Roles: Arnt knockout is embryonically lethal, while BMAL1/2 deficiencies affect circadian rhythms without severe developmental defects .

Regulatory and Functional Insights

Hypoxia-Inducibility Controversy

While Arnt is traditionally viewed as constitutively expressed, hypoxia-induced Arnt upregulation occurs in specific contexts:

  • Hep3B Hepatoma Cells : HIF-1α directly binds the ARNT promoter, creating a feed-forward loop that amplifies hypoxia signaling .
  • PI3K/Akt Dependence : Hypoxic ARNT induction is blocked by PI3K inhibitors (e.g., LY294002) in some models, mirroring HIF-1α regulation .

Contradictory Evidence :

  • Huang et al. (1996) reported constant Arnt levels under hypoxia, conflicting with Wang et al. (1995) .

Structural Determinants of DNA Binding

  • PAS-A Domain : Swapping Arnt’s PAS-A into the dioxin receptor (DR) reduces DNA binding affinity 20-fold, underscoring domain-specific roles in complex stability .
  • Protease Sensitivity: Chimeric Arnt proteins with non-native PAS domains show accelerated degradation, highlighting PAS-dependent structural integrity .

Clinical and Evolutionary Perspectives

  • Genetic Variants : Sheep ARNT SNPs (e.g., G>C missense mutation) correlate with muscle growth traits, suggesting species-specific functional adaptations .
  • Therapeutic Targeting : Small molecules targeting Arnt’s PAS-B domain (e.g., disrupting TACC3 interactions) are under exploration for cancer therapy .

Q & A

Q. How can researchers address low reproducibility in studies of Arnt’s nuclear translocation?

  • Methodology : Standardize cell fixation/permeabilization protocols for immunofluorescence. Use compartment-specific markers (e.g., Lamin B1 for nucleus) and quantitative imaging (e.g., ImageJ plugins). Cross-validate with subcellular fractionation followed by Western blotting .

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